molecular formula C8H5BrClF3O B1287932 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene CAS No. 886500-93-2

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene

Cat. No. B1287932
CAS RN: 886500-93-2
M. Wt: 289.47 g/mol
InChI Key: LAZINNAFCZCHLJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene, also known as 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene or 4-BCT, is a halogenated hydrocarbon that is widely used in synthetic organic chemistry. It is a colorless liquid with a boiling point of 81-82 °C and a melting point of -60 °C. 4-BCT is soluble in many organic solvents, including ethanol, ethyl acetate, and dimethyl sulfoxide. It has become increasingly important in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Scientific Research Applications

Pharmaceutical Research

The trifluoromethoxy group in compounds like 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is increasingly used in pharmaceutical chemistry due to its ability to improve the metabolic stability and lipophilicity of therapeutic agents. This compound can serve as a precursor for synthesizing various bioactive molecules, particularly those requiring a trifluoromethoxy moiety for enhanced drug-like properties .

Agrochemical Development

In agrochemistry, the introduction of a trifluoromethoxy group is known to enhance the biological activity of pesticides4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene could be utilized to develop new classes of pesticides with improved efficacy and environmental profiles .

Fluorine Chemistry Research

The compound is of particular interest in the field of fluorine chemistry, where researchers explore the reactivity and properties of fluorinated molecules. Studies on such compounds can lead to the discovery of new reactions and mechanisms specific to fluorine-containing substances .

properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZINNAFCZCHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590653
Record name 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886500-93-2
Record name 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethoxy)benzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 35.2 was synthesized from (4-chloro-3-(trifluoromethoxy)phenyl)-methanol using the procedure described for the preparation of 19.2. 1H NMR (500 MHz, DMSO-d6) δ 7.74 (1 H, d, J=2.0 Hz), 7.38-7.53 (2 H, m), 4.53 (2 H, d, J=5.6 Hz)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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